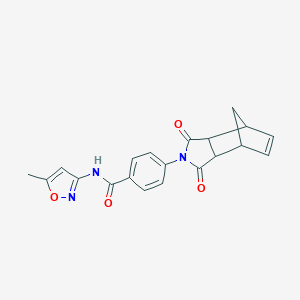
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione, also known as BRD7389, is a small molecule that has gained attention in the scientific community due to its potential in drug discovery and development. In
Mécanisme D'action
BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which bind to acetylated histones and regulate gene expression. BRD4 is often overexpressed in cancer cells, and its inhibition has been shown to have anti-tumor effects. 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and inhibiting its activity. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the Tat protein, a key regulator of viral gene expression. It has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a protein complex that plays a critical role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is its specificity for BRD4, which reduces the risk of off-target effects. However, its low yield and purity can make it challenging to work with in lab experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione. One area of focus could be the development of more efficient synthesis methods to improve yield and purity. Another area of focus could be the identification of biomarkers that can predict response to 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione in cancer patients. Additionally, further studies could explore the potential of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione in combination with other cancer therapies to improve treatment outcomes. Finally, more research is needed to fully understand the mechanism of action of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione and its potential applications in other disease areas.
Méthodes De Synthèse
The synthesis of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione involves several steps, starting with the preparation of 4-bromo-2-nitrophenol. This is then reacted with 2-amino-3-methylbutanol to form a benzoxazine intermediate, which is then reacted with phthalic anhydride to form the final product. The yield of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is around 20%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been primarily studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a critical role in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting BRD4, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione can disrupt the growth and survival of cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
Nom du produit |
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
Formule moléculaire |
C21H17BrN2O4 |
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H17BrN2O4/c1-11(2)7-8-24-19(25)14-5-3-12(9-15(14)20(24)26)18-23-17-6-4-13(22)10-16(17)21(27)28-18/h3-6,9-11H,7-8H2,1-2H3 |
Clé InChI |
UFNPXDAHUFVUKK-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
SMILES canonique |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)

![5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)



![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)
